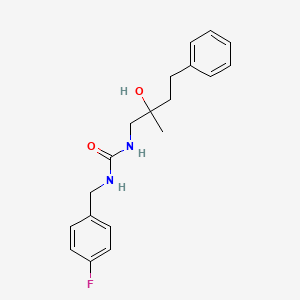

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group and a hydroxy-methyl-phenylbutyl group attached to a urea moiety

Métodos De Preparación

The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-fluorobenzylamine and 2-hydroxy-2-methyl-4-phenylbutylamine.

Coupling Reaction: The intermediates are then coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to form the desired urea derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can be compared with similar compounds, such as:

4-Fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide: This compound shares a similar structure but differs in the functional group attached to the benzyl moiety.

N-(4-Fluorobenzyl)-N’-(2-hydroxy-2-methyl-4-phenylbutyl)urea: Another structurally related compound with variations in the substitution pattern on the urea moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound's structure features a urea moiety linked to a phenylbutyl group, which is substituted with a hydroxyl group and a fluorobenzyl group. This configuration is critical for its biological activity, influencing its interaction with biological targets.

Research indicates that this compound exhibits notable activity against specific cancer cell lines, particularly in the context of triple-negative breast cancer (TNBC). The following mechanisms have been identified:

- Cytotoxicity : The compound demonstrates cytotoxic effects on cancer cells, potentially by inducing apoptosis and inhibiting cell proliferation. A study reported that it effectively crossed the blood-brain barrier (BBB), suggesting its utility in treating metastatic cancers that affect the brain .

- Target Interaction : It has been shown to interact with fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in tumor growth and metastasis. The inhibition of FGFR1 by this compound may contribute to its anticancer properties .

Efficacy in Cell Lines

A series of experiments have evaluated the efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 5.0 | Induction of apoptosis, FGFR1 inhibition |

| SK-BR-3 (HER2+) | 7.5 | Cell cycle arrest |

| HCT116 (Colorectal) | 10.0 | Inhibition of proliferation |

Case Studies

Several case studies have highlighted the potential of this compound in preclinical settings:

- Study on Metastatic Breast Cancer : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in mice models bearing MDA-MB-231 xenografts. The compound was administered at a dose of 10 mg/kg via intraperitoneal injection, leading to peak plasma concentrations sufficient to exert therapeutic effects within one hour post-administration .

- Neurotoxicity Assessment : While evaluating the neurotoxic profile, it was found that the compound exhibited limited interaction with dopamine receptors, suggesting a lower risk for neurological side effects compared to other similar compounds .

Structural Activity Relationship (SAR)

The structural modifications of the urea moiety and their impact on biological activity were analyzed. Key findings include:

- Substituent Effects : Electron-withdrawing groups at the para position enhanced cytotoxicity, while electron-donating groups led to decreased activity.

- Linker Length : Increasing the length of the alkyl linker resulted in enhanced cytotoxicity, indicating an optimal balance between hydrophobicity and interaction with target receptors .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2/c1-19(24,12-11-15-5-3-2-4-6-15)14-22-18(23)21-13-16-7-9-17(20)10-8-16/h2-10,24H,11-14H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSGUOLZVIRMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)NCC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.